Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C16H14N2O5S and its molecular weight is 346.36. The purity is usually 95%.
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Biological Activity
Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of a furan ring and methoxy group further contributes to its chemical reactivity and biological interactions.
Chemical Formula: C15H14N2O3S
Molecular Weight: 302.35 g/mol
Biological Activity Overview
Research indicates that compounds containing benzothiazole and furan derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity: Several studies have demonstrated that benzothiazole derivatives can inhibit tumor cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including lung and breast cancer cells .
- Antimicrobial Properties: The compound's structure suggests potential antimicrobial activity. Research has shown that related compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation.
- DNA Interaction: Studies indicate that benzothiazole derivatives can bind to DNA, inhibiting replication and transcription processes. This interaction is crucial for their antitumor activity, as it leads to cell cycle arrest .
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression, such as kinases. For example, certain derivatives have been identified as potent inhibitors of p56 lck, a kinase implicated in T-cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Properties
IUPAC Name |
methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-21-10-5-6-11-13(8-10)24-16(18(11)9-14(19)22-2)17-15(20)12-4-3-7-23-12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFBSIGHOKAVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.